5-Iodo-2-(piridin-3-il)tiazol

Descripción general

Descripción

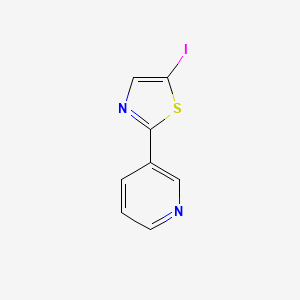

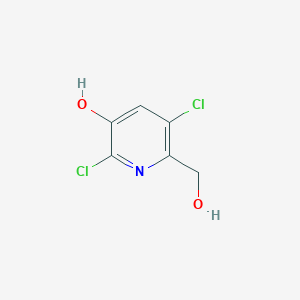

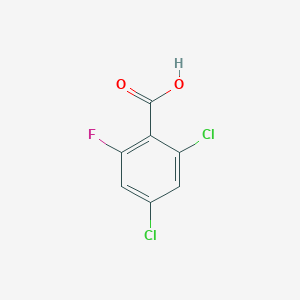

5-Iodo-2-(pyridin-3-yl)thiazole is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring . The compound has a linear formula of C8H5IN2S .

Synthesis Analysis

The synthesis of thiazole derivatives, including 5-Iodo-2-(pyridin-3-yl)thiazole, often involves a multi-step synthetic procedure . For instance, a cyclization reaction between α-haloketone and thioamide can yield pyridine thiazole derivatives .Molecular Structure Analysis

The molecular structure of 5-Iodo-2-(pyridin-3-yl)thiazole consists of a thiazole ring attached to a pyridine ring . The compound has a molecular weight of 288.11 g/mol.Aplicaciones Científicas De Investigación

Actividad antifibrótica

Se han sintetizado y evaluado derivados del 5-Iodo-2-(piridin-3-il)tiazol para determinar sus posibles actividades antifibróticas. Estos compuestos han mostrado promesa en la inhibición de la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular, lo que indica un potencial como nuevos fármacos antifibróticos .

Propiedades antimicrobianas

Los derivados del tiazol, incluidos los que contienen un grupo piridinilo, son conocidos por sus actividades antimicrobianas. Esto los hace valiosos en el desarrollo de nuevos agentes antimicrobianos que podrían ser efectivos contra cepas resistentes de bacterias .

Aplicaciones anticancerígenas

Se ha informado que los compuestos que contienen el grupo tiazol exhiben actividades anticancerígenas. La estructura del this compound podría utilizarse en el diseño de nuevos fármacos anticancerígenos, aprovechando su potencial para interferir con la proliferación de células cancerosas .

Usos antivirales

El anillo de tiazol es una característica común en los fármacos antivirales. La investigación sobre el this compound podría conducir al desarrollo de nuevos medicamentos antivirales, especialmente para virus que han desarrollado resistencia a los tratamientos actuales .

Actividad herbicida

Algunos derivados del this compound han mostrado actividades herbicidas, lo que sugiere su uso en química agrícola para el desarrollo de nuevos herbicidas que podrían dirigirse selectivamente a las especies de malezas sin dañar los cultivos .

Efectos antifúngicos

Se ha descubierto que los derivados del tiazol poseen significativas actividades antifúngicas. Esta propiedad se puede aprovechar para crear nuevos agentes antifúngicos, que son cruciales tanto en entornos médicos como agrícolas para combatir infecciones y enfermedades fúngicas .

Aplicaciones en ciencia de materiales

Las propiedades estructurales del this compound lo convierten en un candidato para su uso en ciencia de materiales, particularmente en la síntesis de polímeros orgánicos que requieren propiedades electrónicas o fotónicas específicas .

Diseño de fármacos farmacéuticos

El anillo de tiazol es una característica clave en muchos fármacos farmacéuticos, incluidos los que se utilizan para tratar la depresión, las úlceras, la inflamación, el VIH/SIDA y el cáncer. La estructura única del this compound podría ser fundamental en el diseño de nuevos fármacos con mayor eficacia y menos efectos secundarios .

Direcciones Futuras

Thiazole derivatives, including 5-Iodo-2-(pyridin-3-yl)thiazole, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on exploring new synthetic methods, studying their biological activities, and developing new therapeutic agents based on these compounds .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Análisis Bioquímico

Biochemical Properties

5-Iodo-2-(pyridin-3-yl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis By inhibiting this enzyme, 5-Iodo-2-(pyridin-3-yl)thiazole can potentially affect the structural integrity of collagen, which is crucial for maintaining the extracellular matrix in tissues

Cellular Effects

The effects of 5-Iodo-2-(pyridin-3-yl)thiazole on various cell types and cellular processes are profound. This compound has been observed to suppress collagen production in vitro . By influencing collagen synthesis, 5-Iodo-2-(pyridin-3-yl)thiazole can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of collagen prolyl-4-hydroxylase can lead to altered cell signaling, affecting processes such as cell proliferation, differentiation, and apoptosis. These changes can have significant implications for tissue repair and regeneration.

Molecular Mechanism

At the molecular level, 5-Iodo-2-(pyridin-3-yl)thiazole exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of collagen prolyl-4-hydroxylase involves binding to the enzyme’s active site, preventing it from catalyzing the hydroxylation of proline residues in collagen . This inhibition disrupts the normal synthesis and stabilization of collagen fibers, leading to altered extracellular matrix composition. Additionally, 5-Iodo-2-(pyridin-3-yl)thiazole may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Iodo-2-(pyridin-3-yl)thiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Iodo-2-(pyridin-3-yl)thiazole remains stable under specific conditions, allowing for sustained inhibition of collagen prolyl-4-hydroxylase . Prolonged exposure to this compound may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo are necessary to understand the full extent of its temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of 5-Iodo-2-(pyridin-3-yl)thiazole vary with different dosages in animal models. At lower doses, the compound may effectively inhibit collagen prolyl-4-hydroxylase without causing significant adverse effects Higher doses may lead to toxicity and adverse effects, such as impaired tissue repair and regeneration Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm

Metabolic Pathways

5-Iodo-2-(pyridin-3-yl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s interaction with collagen prolyl-4-hydroxylase is a key aspect of its metabolic pathway . Additionally, 5-Iodo-2-(pyridin-3-yl)thiazole may affect metabolic flux and metabolite levels, although further research is needed to elucidate these effects fully. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 5-Iodo-2-(pyridin-3-yl)thiazole within cells and tissues are essential for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 5-Iodo-2-(pyridin-3-yl)thiazole can accumulate in specific compartments, influencing its localization and activity. The compound’s distribution within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5-Iodo-2-(pyridin-3-yl)thiazole plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with collagen prolyl-4-hydroxylase may localize it to the endoplasmic reticulum, where collagen synthesis occurs. Understanding the subcellular localization of 5-Iodo-2-(pyridin-3-yl)thiazole is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Propiedades

IUPAC Name |

5-iodo-2-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVFOUKAALHWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680531 | |

| Record name | 3-(5-Iodo-1,3-thiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-48-3 | |

| Record name | 3-(5-Iodo-1,3-thiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)

![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)

![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)